Linalool - d6

Analytical Chemistry Bioanalysis LC-MS

In LC-MS/MS bioanalysis, co-eluting matrix components cause ion suppression, compromising linalool quantification accuracy. Linalool-d6 is the gold-standard internal standard that perfectly mimics the analyte's behavior, correcting for matrix effects and sample loss. - +6 Da mass shift ensures baseline-resolved MS signal without interference. - Identical extraction recovery and ionization efficiency to linalool. - Enables FDA/EMA-compliant method validation for pharmacokinetic studies. Available in multiple pack sizes with guaranteed isotopic enrichment. Rapid global shipping.

Molecular Formula C10H12D6O
Molecular Weight 160.29
Cat. No. B1165040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinalool - d6
SynonymsLinalool - d6
Molecular FormulaC10H12D6O
Molecular Weight160.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linalool-d6: Deuterated Internal Standard for Trace Analysis


Linalool-d6 is a stable, non-radioactive isotopologue of the naturally occurring monoterpene alcohol linalool, distinguished by the replacement of six hydrogen atoms with deuterium (²H), resulting in a molecular formula of C₁₀H₁₂D₆O and a molecular weight of 160.29 g/mol . This isotopic labeling confers a mass shift of +6 Da relative to the unlabeled analyte, a critical feature that enables its primary role as an ideal internal standard (IS) in mass spectrometry-based quantitative assays [1].

Linalool-d6: Non-Substitutability in Analysis


Generic substitution of Linalool-d6 with a structural analog (e.g., a different terpene alcohol) or an alternative isotopologue (e.g., ¹³C-labeled linalool) introduces significant risk of systematic analytical error. In complex biological or environmental matrices, co-eluting compounds can unpredictably suppress or enhance the ionization of an analyte in the source of a mass spectrometer, a phenomenon known as the matrix effect [1]. An ideal internal standard must perfectly co-elute with the analyte and experience identical matrix effects and sample preparation losses to correct for these variables. Deuterated isotopologues like Linalool-d6 exhibit near-identical physicochemical properties to the target analyte linalool, ensuring their behavior is virtually indistinguishable throughout the entire analytical workflow, a characteristic that structural analogs cannot reliably guarantee [2].

Linalool-d6 Comparative Evidence Profile


Matrix Effect Correction for LC-MS Accuracy

In LC-MS/MS bioanalysis, the use of a stable isotopically labeled (SIL) internal standard is paramount for mitigating variable matrix effects, which can cause signal suppression or enhancement and severely compromise data quality. The co-eluting Linalool-d6 isotopologue normalizes for these effects by providing a constant response ratio, directly improving accuracy and precision over a non-co-eluting structural analog internal standard [1].

Analytical Chemistry Bioanalysis LC-MS Matrix Effect

Isotopic Purity for qNMR Quantification

The value of Linalool-d6 as an internal standard for ¹H-qNMR is contingent upon a low level of residual protiated linalool at the labeled positions. A high isotopic purity ensures the target compound's signal in the NMR spectrum is distinct from the internal standard, allowing for accurate integration and quantification. Commercial specifications for Linalool-d6 indicate a minimum purity of 95%, and characterization by ¹H NMR confirms the absence or significant reduction of proton signals at the deuterated positions (e.g., the terminal methyl groups), verifying successful labeling and suitability for this application .

Quantitative NMR (qNMR) Isotopic Purity Metabolomics

Stable Isotope Dilution Assay for Trace Quantification

Stable Isotope Dilution Assay (SIDA) represents the gold standard for accurate quantification of volatile organic compounds at trace levels in complex matrices. The methodology relies on the addition of a known amount of an isotopically labeled internal standard, such as Linalool-d6, to the sample at the earliest possible stage of analysis. This approach has been explicitly demonstrated for the analysis of terpene alcohols like linalool in hops and beer, where it enables precise and valid quantification even at low concentrations by compensating for analyte losses during extensive sample cleanup procedures [1].

Food Chemistry Flavor Science Trace Analysis SIDA

Linalool-d6 Application Scenarios


LC-MS/MS Bioanalytical Method Development

Linalool-d6 is the optimal internal standard for developing robust and validated LC-MS/MS methods for the quantitation of linalool in pharmacokinetic, toxicokinetic, or clinical studies. Its use is essential for meeting regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) by providing the necessary accuracy and precision in the presence of biological matrix effects, as established by class-level evidence [1].

qNMR Assay Development & Metabolomics

When absolute quantification of linalool in a mixture is required without a structurally identical, unlabeled reference standard, Linalool-d6 serves as an ideal internal calibrant for ¹H-qNMR. Its distinct mass and well-defined, high isotopic purity allow it to be spiked into samples, and the ratio of its residual proton signal to that of the analyte provides a direct, calibration-free method for calculating absolute concentration .

SIDA for Flavor and Fragrance Trace Analysis

In food and flavor science, Linalool-d6 is an indispensable reagent for performing Stable Isotope Dilution Assays (SIDA) to accurately quantify trace amounts of linalool in complex matrices such as beverages (beer, wine, juices), essential oils, and processed foods. This application leverages the compound's ability to correct for analyte loss during extensive sample preparation, enabling precise quantification that is critical for quality control, authentication, and research [2].

Technical Documentation Hub

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